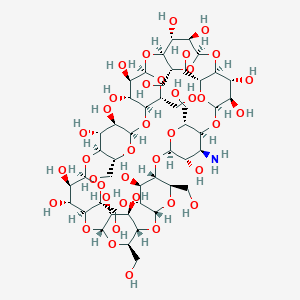

3A-氨基-3A-脱氧-(2AS,3AS)-γ-环糊精

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin and its derivatives has been explored through various chemical pathways. One method involves the functionalization of β-cyclodextrin to introduce amino groups, facilitating the study of its coordination properties with metals like copper(II) (Bonomo et al., 2002).

Molecular Structure Analysis

Characterization and structural determination of 3A-Amino-3A-deoxy-(2AS, 3AS)-cyclodextrins have been conducted using NMR spectroscopy. This analysis has provided insights into the conformational features of these molecules, including their proton and carbon NMR resonances, and detailed information on their complexation behavior (Takahashi et al., 2012).

Chemical Reactions and Properties

Functionalized cyclodextrins like 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin exhibit specific chemical reactions due to their unique structural configurations. These include their ability to form stable complexes with protons and metal ions, as evidenced by potentiometry and calorimetry studies, highlighting their potential in coordination chemistry (Maccarrone et al., 2002).

Physical Properties Analysis

The physical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, such as solubility and stability, are crucial for its applications. Studies have shown that modifications like the introduction of amino groups can significantly enhance these properties, making the cyclodextrin derivatives more applicable in various fields, including electrochemical sensing and drug delivery (Tang & Ng, 2008).

Chemical Properties Analysis

The chemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, particularly its reactivity and ability to form complexes, are defined by its functional groups. The amino groups contribute to its complexation capabilities, allowing for the formation of inclusion complexes with various molecules. This property is essential for its application in chiral separation and molecular recognition (Giuffrida et al., 2009).

科学研究应用

结构测定和表征

该化合物已通过核磁共振波谱法表征并确定其结构 . 在这些环糊精中,一个葡萄糖残基被一个具有轴向羟基的阿洛吡喃糖单元取代 . 这项研究为该化合物的结构提供了宝贵的见解,这对于理解它在各种生物过程中的作用至关重要 .

在超分子化学中的作用

包括该化合物在内的环糊精在超分子化学的发展中起着重要作用 . 它们在水溶液和固态中与各种客体分子形成包合物 . 此特性构成了环糊精在医药、催化、食品化学、分离和传感器技术等各个领域中大多数应用的基础 .

氢键

该化合物因其氢键特性而被研究 . 存在于腔体宽缘处的仲羟基位于更亲水区域 . 这些基团具有通过氢键极性相互作用与客体分子相互作用的巨大潜力,而这种相互作用则受到疏水腔体的支持 .

多氯联苯 (PCB) 的电化学检测

作用机制

Target of Action

The primary targets of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin are guest molecules that can be encapsulated within its hydrophobic cavity . Cyclodextrins, including this compound, are naturally occurring cyclic carbohydrates that have a major role in the development of supramolecular chemistry .

Mode of Action

The compound interacts with its targets through a host-guest complex mechanism . The main driving force is hydrophobic interaction, but other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles . The rims of the cyclodextrin molecule have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .

Biochemical Pathways

It’s known that cyclodextrins form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in medicine, catalysis, food chemistry, separation, and sensor technology .

Pharmacokinetics

Cyclodextrins in general are known to enhance the bioavailability of drugs by improving their solubility and stability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific guest molecules it interacts with. For instance, in one study, a 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate was used to improve the selectivity of a modified electrode for the detection of polychlorinated biphenyls .

Action Environment

The action, efficacy, and stability of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin can be influenced by environmental factors such as pH and temperature . For example, the compound’s amino-group pKa values were found to be 7.73 and 8.84 for two different cyclodextrins , indicating that the compound’s interactions with guest molecules could be affected by the pH of the environment.

未来方向

属性

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNMOVNZUVXILW-OJHPOGNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H81NO39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468152 |

Source

|

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189307-64-0 |

Source

|

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)

![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)

![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)